molecular formula C21H22FN3O4 B2563578 N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide CAS No. 866897-43-0

N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2563578
CAS No.: 866897-43-0
M. Wt: 399.422
InChI Key: WJLAMSXNUAYRHN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H22FN3O4 and its molecular weight is 399.422. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Behavioral Analysis

One study explores a series of novel potential antipsychotic agents, focusing on the pharmacological evaluation of compounds with structural similarities to the requested chemical. These compounds, unlike traditional antipsychotics, do not interact with dopamine receptors but show antipsychotic-like profiles in behavioral animal tests. This research suggests a new avenue for antipsychotic drug development that may avoid the dopamine receptor pathway, potentially reducing side effects associated with current treatments (Wise et al., 1987).

Anti-inflammatory Activity

Another study focuses on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. This research identifies several derivatives that exhibit significant anti-inflammatory activity, highlighting the potential for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Radiopharmaceutical Applications

The synthesis and biological evaluation of fluorine-18 labeled compounds for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) have been investigated. These compounds, including variants of the requested chemical structure, show high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential utility in imaging neurodegenerative disorders (Fookes et al., 2008).

Herbicide Analysis and Degradation

Research on the detection and analysis of herbicides and their degradates in natural water demonstrates the environmental impact and degradation pathways of chloroacetamide herbicides. While not directly related to the requested compound, this study provides insights into the environmental behavior of structurally similar compounds (Zimmerman et al., 2002).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(27)25(21)12-18(26)23-15-9-16(28-3)11-17(10-15)29-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLAMSXNUAYRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.